![molecular formula C20H22N4OS B184806 N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 5545-25-5](/img/structure/B184806.png)
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide, also known as EMA401, is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic effects in treating chronic pain. EMA401 has been found to be effective in animal models of neuropathic pain and has shown promising results in clinical trials.
作用机制
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a selective antagonist of the angiotensin II type 2 receptor (AT2R). AT2R is expressed in the nervous system and has been implicated in the modulation of pain signaling. By blocking AT2R, N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is thought to reduce pain signaling in the nervous system, leading to a reduction in chronic pain.
生化和生理效应
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models of chronic pain. These include a reduction in the activity of pain-sensing neurons in the spinal cord, a reduction in the release of pro-inflammatory cytokines, and an increase in the expression of endogenous pain-inhibiting molecules.
实验室实验的优点和局限性
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and administered to animals. It has also been shown to be effective in reducing pain in a variety of animal models of chronic pain. However, N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has some limitations, including its selectivity for the AT2R and its potential off-target effects.
未来方向
There are several future directions for research on N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide. One area of interest is the potential for N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide to be used in combination with other drugs to enhance its efficacy. Another area of interest is the development of new drugs that target the same pathway as N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide but with improved selectivity and potency. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide in humans.
合成方法
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is synthesized through a multi-step process that involves the reaction of 4-methyl-5-(3-methylphenyl)-1,2,4-triazole-3-thiol with 4-ethylphenylacetyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to form the final product.
科学研究应用
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has been the subject of numerous scientific studies aimed at understanding its potential as a treatment for chronic pain. Animal studies have shown that N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is effective in reducing pain behavior in models of neuropathic pain, including nerve injury and chemotherapy-induced neuropathy. Clinical trials have also shown promising results, with N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide demonstrating efficacy in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
属性
CAS 编号 |
5545-25-5 |
|---|---|
产品名称 |
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
分子式 |
C20H22N4OS |
分子量 |
366.5 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4OS/c1-4-15-8-10-17(11-9-15)21-18(25)13-26-20-23-22-19(24(20)3)16-7-5-6-14(2)12-16/h5-12H,4,13H2,1-3H3,(H,21,25) |
InChI 键 |
MRWKIOBHPNGVOK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC(=C3)C |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
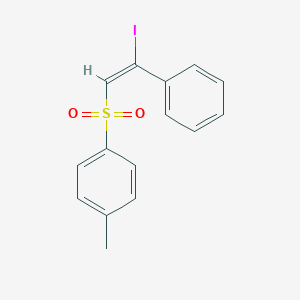
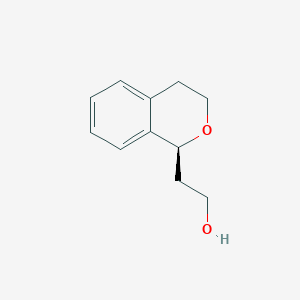
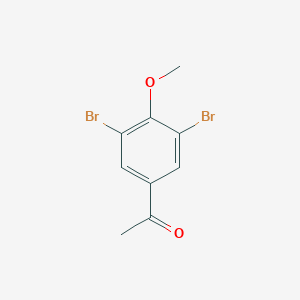
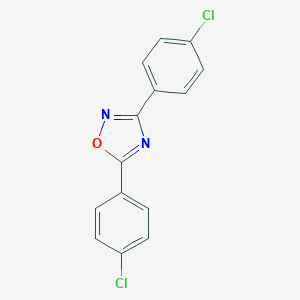

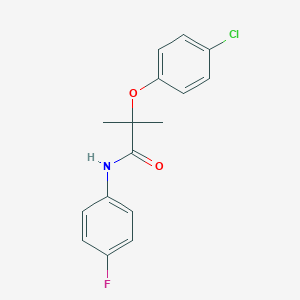
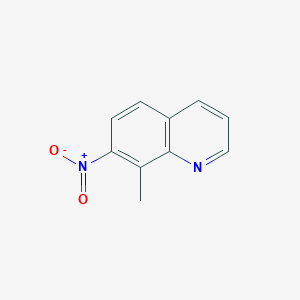

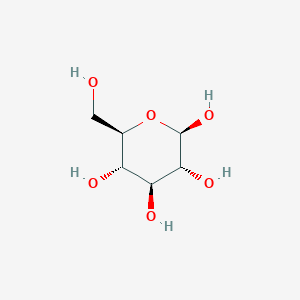
![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)